Enhanced Lipophilicity and Predicted LOX Binding vs. Des-Methyl Analog
CAS 852137-67-8 possesses a calculated XLogP3-AA of 3.1, which is significantly higher than a hypothetical des-methyl analog (e.g., N-((1H-indol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide), estimated to have an XLogP of ~2.5 [1]. This increase in lipophilicity is predicted to improve passive membrane permeability, a key determinant of cellular LOX inhibitory activity [2]. The patent family encompassing this chemotype specifically claims N-alkylated indoles as preferred embodiments, noting that increased lipophilicity at the N-1 position correlates with enhanced in vivo anti-inflammatory activity [3].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) as a predictor of membrane permeability and target engagement |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | Des-methyl analog (estimated XLogP ~2.5); no direct measurement available |
| Quantified Difference | Approximately +0.6 log unit increase in lipophilicity |
| Conditions | Computational prediction using PubChem XLogP3 algorithm; confirmed by patent SAR trends |
Why This Matters
Higher lipophilicity is a prerequisite for potent intracellular LOX inhibition; selecting an analog with lower XLogP risks a false negative in cellular leukotriene synthesis assays.
- [1] PubChem. (2026). Computed Properties for CID 4099779. National Center for Biotechnology Information. View Source
- [2] Brooks, D. W., & Carter, G. W. (1990). Indole derivatives which inhibit leukotriene biosynthesis. U.S. Patent Application No. 07/384,936. View Source
- [3] Fensome, A., Miller, L. L., Ullrich, J. W., Bender, R. H. W., & Zhang, P. (2002). Indoline derivatives. U.S. Patent No. 6,391,907 B1. View Source
